molecular formula C18H20O2 B139089 2-Isopropyl-5,6,7,8-tetrahydro-8-methyl-3,4-phenanthrenedione CAS No. 127791-76-8

2-Isopropyl-5,6,7,8-tetrahydro-8-methyl-3,4-phenanthrenedione

Cat. No. B139089
M. Wt: 268.3 g/mol
InChI Key: RVDHNMHKKQZVSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropyl-5,6,7,8-tetrahydro-8-methyl-3,4-phenanthrenedione is a chemical compound . It is offered for experimental and research use by several suppliers .

properties

IUPAC Name

8-methyl-2-propan-2-yl-5,6,7,8-tetrahydrophenanthrene-3,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-10(2)15-9-12-7-8-13-11(3)5-4-6-14(13)16(12)18(20)17(15)19/h7-11H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDHNMHKKQZVSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2=C1C=CC3=C2C(=O)C(=O)C(=C3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40440840
Record name 2-ISOPROPYL-5,6,7,8-TETRAHYDRO-8-METHYL-3,4-PHENANTHRENEDIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropyl-5,6,7,8-tetrahydro-8-methyl-3,4-phenanthrenedione

CAS RN

127791-76-8
Record name 2-ISOPROPYL-5,6,7,8-TETRAHYDRO-8-METHYL-3,4-PHENANTHRENEDIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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